3-Amino-6-cyanopyridine

Overview

Description

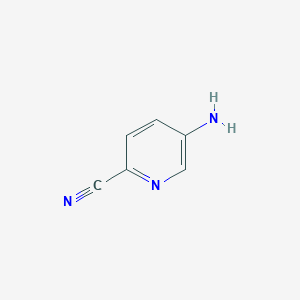

3-Amino-6-cyanopyridine is a heterocyclic organic compound with the molecular formula C6H5N3. It is a derivative of pyridine, featuring an amino group at the third position and a cyano group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-cyanopyridine typically involves the reaction of 3,6-dichloropyridine with ammonia or an amine source. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with amino and cyano groups. Another method involves the cyclization of appropriate precursors, such as 3-aminopyridine and cyanogen bromide, under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in large-scale synthesis. These methods provide efficient and scalable routes to produce the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-cyanopyridine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: 3-Nitro-6-cyanopyridine.

Reduction: 3-Amino-6-aminopyridine.

Substitution: 3-Halo-6-cyanopyridine.

Scientific Research Applications

3-Amino-6-cyanopyridine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

Medicine: It has potential as an anticancer agent due to its ability to inhibit specific cellular pathways.

Industry: The compound is utilized in the production of dyes, pigments, and advanced materials

Mechanism of Action

The mechanism of action of 3-Amino-6-cyanopyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows for hydrogen bonding with active sites, while the cyano group can participate in π-π interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

- 3-Amino-2-cyanopyridine

- 3-Amino-4-cyanopyridine

- 3-Amino-5-cyanopyridine

Comparison: 3-Amino-6-cyanopyridine is unique due to the specific positioning of the amino and cyano groups, which influences its reactivity and biological activityFor instance, the position of the cyano group can significantly affect the compound’s ability to interact with biological targets, making this compound particularly valuable in medicinal chemistry .

Biological Activity

3-Amino-6-cyanopyridine (CAS Number: 55338-73-3) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₆H₅N₃

- Functional Groups : An amino group (-NH₂) at the 3-position and a cyano group (-C≡N) at the 6-position of the pyridine ring.

This unique arrangement contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with multiple cellular targets:

- Enzyme Inhibition : It has been shown to inhibit topoisomerases, which are crucial for DNA replication and transcription, thus affecting cancer cell proliferation.

- Modulation of Kinase Activity : The compound influences signaling pathways by modulating kinase activities, impacting cellular metabolism and gene expression.

- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by downregulating survivin, a protein that inhibits apoptosis .

Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Evaluation : A study assessed its derivatives against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2). The results indicated that certain derivatives showed IC₅₀ values significantly lower than standard anticancer drugs like 5-fluorouracil (5-FU) .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5e | PC-3 | 25.0 |

| 5e | MDA-MB-231 | 19.0 |

| 5c | HepG2 | 30.0 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Research indicates that some derivatives exhibit potent activity against bacteria such as Escherichia coli and fungi like Candida albicans.

Case Studies

- Survivin Modulation : A series of studies focused on the ability of this compound derivatives to modulate survivin levels in cancer cells. The results demonstrated that these compounds could lead to increased apoptosis through proteasome-dependent degradation of survivin .

- Cytotoxicity Against Normal Cells : To assess safety, cytotoxicity was also evaluated on normal cell lines (e.g., WI-38). The findings indicated that while some derivatives were highly effective against cancer cells, they exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-6-cyanopyridine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyano-group introduction on pyridine scaffolds. Optimization involves adjusting reaction temperature (e.g., 80–120°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., palladium for cross-coupling). Yield improvements (>70%) are achieved by iterative parameter screening and real-time monitoring via TLC or HPLC .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton coupling.

- HPLC (≥98% purity threshold) with UV detection at 254 nm.

- Melting point analysis (148–152°C, deviation >2°C indicates impurities) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation/contact; rinse with water for 15 minutes if exposed (S26, S36 protocols).

- Store in airtight containers at 2–8°C, segregated from oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., amino group nucleophilicity, cyano-group electrophilicity). PubChem-derived electrostatic potential surfaces (EPS) and HOMO-LUMO gaps guide mechanistic hypotheses for substitution reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate conflicting data (e.g., NMR vs. IR) by:

- Repeating experiments under controlled conditions.

- Using high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- Applying error analysis (e.g., ±0.3 ppm for ¹³C NMR) to assess instrumental uncertainty .

Q. How can researchers design derivatives of this compound to enhance ligand efficacy in catalytic systems?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to modulate π-backbonding in metal complexes.

- Conduct structure-activity relationship (SAR) studies using thieno[2,3-b]pyridine analogs (e.g., 7a-7d derivatives) to evaluate steric/electronic effects on ligand binding .

Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Perform accelerated stability studies: Incubate samples at 40°C/75% RH for 4 weeks, monitor degradation via HPLC.

- Use pH-rate profiling (pH 2–12) to identify hydrolysis-sensitive conditions. Report degradation products via LC-MS .

Q. How to formulate a rigorous research question using frameworks like PICO or FINER for studies involving this compound?

- Methodological Answer : Apply the PICO(T) framework:

- Population : Catalytic systems requiring nitrogen-donor ligands.

- Intervention : this compound as a ligand scaffold.

- Comparison : Traditional ligands (e.g., bipyridine).

- Outcome : Catalytic efficiency (turnover number).

- Time : 6-month stability assessment.

Ensure feasibility and novelty using FINER criteria .

Properties

IUPAC Name |

5-aminopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOXWHQFTSCNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397657 | |

| Record name | 3-Amino-6-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55338-73-3 | |

| Record name | 3-Amino-6-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.